molecular formula C9H6BrN3 B2596031 5-(3-Bromopyridin-4-yl)pyrimidine CAS No. 1374664-61-5

5-(3-Bromopyridin-4-yl)pyrimidine

Cat. No.: B2596031
CAS No.: 1374664-61-5
M. Wt: 236.072
InChI Key: DSKGCXAFJMSIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromopyridin-4-yl)pyrimidine is a chemical compound with the CAS Number: 1374664-61-5 . It has a molecular weight of 236.07 .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . The pyrimidine and its derivatives have been synthesized using various methods . The reaction was carried out only in the 5th position of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied . Compounds with the 4-substituent group showed better activity compared to compounds with the 3-substituent group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Radiosensitizing Activity in Cancer Treatment

5-(3-Bromopyridin-4-yl)pyrimidine derivatives, such as 5-bromouracil, have been used as radiotherapeutic agents in cancer treatment. Their effectiveness is attributed to the formation of highly reactive radicals, like uracil-5-yl radical, following electron interaction and dissociation of the C5-Br bond. These radicals are known to enhance the effectiveness of radiation therapy in targeting cancer cells (Kumar & Sevilla, 2017).

Development of Fluorescent Organic Light-Emitting Diodes (OLEDs)

Pyrimidine chelates, including those derived from this compound, have been used in the synthesis of heteroleptic Ir(III) metal complexes. These complexes are significant in developing high-performance sky-blue- and white-emitting OLEDs. Their applications demonstrate promising advancements in lighting and display technologies (Chang et al., 2013).

Role in DNA Synthesis and Mutagenic Studies

Brominated pyrimidines, including derivatives of this compound, are used in studies involving DNA synthesis rates and mutagenesis. They serve as mutagens and sensitizers, aiding in understanding cellular processes and genetic mutations (Yang et al., 1970).

Synthesis of Biologically Significant Molecules

This compound derivatives are utilized in the synthesis of biologically significant molecules, such as pseudouridine and ribofuranosyluridine. These compounds have importance in biochemistry and pharmaceuticals, demonstrating the compound's versatility in synthetic organic chemistry (Brown et al., 1968).

Development of Antiviral Agents

Derivatives of this compound have been investigated for their potential as antiviral agents. Studies focus on their effectiveness against retroviruses and their potential in developing new therapeutic options for diseases like HIV (Hocková et al., 2003).

Synthesis of Complex Heterocyclic Compounds

The compound is employed in synthesizing complex heterocyclic compounds, demonstrating its significance in advanced organic synthesis and material science. This includes its use in creating novel pyrimidine derivatives with potential applications in diverse fields like pharmacology (Hou et al., 2016).

Fluorescent Labeling in Molecular Biology

This compound derivatives are used in fluorescent labeling of nucleosides, aiding in DNA sequencing and molecular biology research. They serve as tools for non-radioactive labeling, offering safer and more efficient methods in genetic research (Holletz et al., 1993).

Safety and Hazards

The safety information for 5-(3-Bromopyridin-4-yl)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Properties

IUPAC Name

5-(3-bromopyridin-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGCXAFJMSIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CN=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.